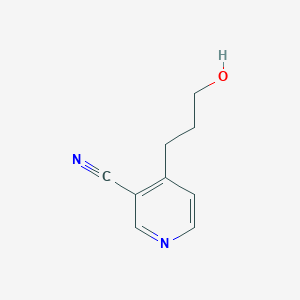

3-(3-Cyanopyridin-4-yl)-1-propanol

Description

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4-(3-hydroxypropyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c10-6-9-7-11-4-3-8(9)2-1-5-12/h3-4,7,12H,1-2,5H2 |

InChI Key |

KLWVGPWKLONRIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCCO)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Inferences:

- The cyano group in this compound likely increases polarity compared to the methylamino group in 3-(2-Pyridylmethylamino)-1-propanol, reducing water solubility (higher log Pow).

- The absence of an amino group may reduce acute toxicity relative to 3-(2-Pyridylmethylamino)-1-propanol, which has an LD50 of 500.1 mg/kg .

Reactivity and Stability

- This compound: The cyano group may participate in nucleophilic addition reactions.

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridines

Functionalization of 4-chloro-3-cyanopyridine via nucleophilic substitution offers a direct route. Reacting the chloropyridine with 3-hydroxypropanol under basic conditions (e.g., K₂CO₃ in DMF) facilitates the displacement of chlorine, forming the ether linkage. This approach mirrors the synthesis of 4-aryloxy-3-cyanopyridines reported in PMC6935226 , where electron-withdrawing groups like cyano enhance electrophilicity at position 4.

Critical Parameters :

-

Base Selection : Strong bases (e.g., tBuOK) may deprotonate the propanol, necessitating milder conditions (Cs₂CO₃ or DBU) .

-

Solvent : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but require rigorous drying to prevent hydrolysis .

-

Temperature : Reactions typically proceed at 80–120°C, with higher temperatures favoring faster substitution but risking side reactions .

Cross-Coupling Reactions for Propanol Chain Introduction

Transition-metal-catalyzed cross-coupling reactions enable precise installation of the propanol chain. For example, Suzuki-Miyaura coupling between 3-cyano-4-bromopyridine and a propanol-bearing boronic ester (e.g., 3-hydroxypropylboronic acid pinacol ester) could yield the target compound. The PMC10147006 study highlights the efficacy of palladium catalysts in analogous imidate syntheses, achieving quantitative conversions under optimized conditions (Cs₂CO₃, 120°C).

Challenges :

-

Boronic Acid Stability : Propanol boronic esters may require protection (e.g., silyl ethers) to prevent protodeboronation.

-

Catalyst Loading : Pd(PPh₃)₄ or XPhos Pd G3 at 2–5 mol% loading balances cost and reactivity .

Cyclization Strategies

Constructing the pyridine ring de novo with pre-installed substituents presents an alternative. For instance, Hantzsch dihydropyridine synthesis using 3-cyanoacetamide and a diketone derivative of propanol could yield 4-(3-hydroxypropyl)-3-cyanopyridine after oxidation. This method, however, faces regioselectivity challenges, as seen in PMC6935226 , where cyclization of enolates with cyanoacetohydrazides yields 2-oxo-1,2-dihydropyridines.

Optimization Insights :

-

Oxidation Agents : MnO₂ or DDQ effectively aromatize dihydropyridines without over-oxidizing the cyano group .

-

Protection of Alcohol : Temporary protection (e.g., TBS ether) prevents undesired side reactions during cyclization .

Reduction of Nitriles to Alcohols

Direct reduction of a nitrile precursor (e.g., 3-cyano-4-(3-hydroxypropyl)pyridine) to the alcohol is thermodynamically unfavorable. However, stoichiometric reductions using LiAlH₄ or catalytic hydrogenation with Adams’ catalyst (PtO₂) under acidic conditions may achieve partial conversion. The PMC7594721 study demonstrates selective reductions in polyfunctional molecules, though competing amine formation remains a hurdle.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 3-(3-Cyanopyridin-4-yl)-1-propanol, and what reaction conditions are critical for success? A: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, condensation, or coupling reactions. For example, a pyridine ring may be functionalized with a cyanogroup at the 3-position, followed by alkylation with a propanol derivative. Key conditions include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyridine derivatives .

- Temperature control : Reactions often require heating (60–100°C) to activate intermediates, with cooling during sensitive steps like nitrile group introduction .

- Catalysts : Palladium or copper catalysts may facilitate cross-coupling steps for pyridine ring modifications .

Advanced: Optimization of Synthesis Yield

Q: How can researchers optimize reaction yields for this compound using Design of Experiments (DOE)? A: DOE can systematically evaluate variables such as:

- Molar ratios : Excess reagents (e.g., 1.2–1.5 equivalents of cyanating agents) improve conversion rates .

- Reaction time : Extended durations (12–24 hours) may stabilize intermediates but risk side reactions (e.g., hydrolysis of the nitrile group) .

- Workup protocols : Gradient pH adjustments during extraction can isolate the product from polar byproducts .

Statistical tools (e.g., ANOVA) help identify dominant factors, with validation via HPLC purity checks .

Analytical Characterization

Q: What spectroscopic and chromatographic methods are recommended for characterizing this compound? A: A combination of techniques ensures structural confirmation and purity assessment:

- NMR : H and C NMR identify proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carbon types (e.g., nitrile carbon at ~115 ppm) .

- FTIR : A sharp peak near 2240 cm confirms the presence of the cyanogroup .

- HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Data Contradictions in Spectroscopic Analysis

Q: How should researchers resolve discrepancies between computational (DFT) and experimental spectroscopic data for this compound? A: Discrepancies often arise from:

- Solvent effects : DFT calculations typically assume gas-phase conditions, whereas experimental data (e.g., NMR) are solvent-dependent. Use implicit solvent models (e.g., PCM) for alignment .

- Conformational flexibility : Rotameric states of the propanol chain may alter spectral outcomes. Molecular dynamics simulations can identify dominant conformers .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural data to reconcile computational and experimental results .

Pharmacophore Modeling

Q: How can substituent effects on the pyridine ring influence the compound’s bioactivity? A: The 3-cyano and 4-propanol groups define its pharmacophore:

- Electron-withdrawing effects : The nitrile group increases pyridine ring electron deficiency, enhancing interactions with target enzymes (e.g., kinases) via hydrogen bonding .

- Hydrophilic-lipophilic balance : The propanol chain improves solubility while maintaining membrane permeability, critical for CNS-targeting agents .

Advanced QSAR studies using substituent descriptors (e.g., Hammett constants) can predict activity changes with structural modifications .

Stability Under Physiological Conditions

Q: What strategies mitigate degradation of this compound in aqueous buffers? A: Stability challenges include:

- Hydrolysis : The nitrile group may hydrolyze to amides or carboxylic acids. Use phosphate buffers (pH 6.5–7.4) to slow degradation .

- Light sensitivity : Store solutions in amber vials to prevent photolytic cleavage of the cyanogroup .

- Temperature : Refrigeration (4°C) reduces thermal degradation during in vitro assays .

Advanced: Mechanistic Studies

Q: What isotopic labeling approaches are suitable for tracing metabolic pathways of this compound? A: Isotope-labeled analogs (e.g., C or N at the nitrile or pyridine positions) enable:

- Mass spectrometry tracking : Detect metabolites in hepatocyte incubations using LC-MS/MS .

- Enzyme binding assays : F-labeled derivatives (if synthesized) allow NMR-based binding studies with target proteins .

Biological Activity Profiling

Q: How can researchers evaluate the antimicrobial or anticancer potential of this compound? A: Standard protocols include:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains , or cytotoxicity screens (e.g., MTT assay) on cancer cell lines .

- Target identification : Computational docking (e.g., AutoDock Vina) predicts binding to enzymes like dihydrofolate reductase .

- Synergy studies : Combine with known drugs (e.g., fluconazole) to assess potentiation effects .

Contradictions in Biological Data

Q: How to address conflicting reports on the compound’s efficacy across different cell lines? A: Variability may stem from:

- Cell line specificity : Differences in membrane transporters (e.g., ABC efflux pumps) affect intracellular accumulation .

- Metabolic activation : Liver microsome assays identify prodrug activation requirements .

- Assay conditions : Standardize oxygen levels, serum content, and incubation times to reduce noise .

Scale-Up Challenges

Q: What are the critical considerations for scaling up synthesis from milligram to gram quantities? A: Key factors include:

- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .

- Safety : Monitor exothermic reactions during nitrile group formation using jacketed reactors .

- Cost optimization : Replace expensive catalysts (e.g., Pd) with reusable heterogeneous alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.